molecular formula C16H24ClNO4S2 B2383105 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1706414-98-3

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Cat. No.: B2383105
CAS No.: 1706414-98-3
M. Wt: 393.94
InChI Key: TWACWEVLQZTKDH-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a synthetic organic compound that belongs to the class of sulfonyl piperidines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzenesulfonyl chloride and 4-isobutylsulfonylpiperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include Lewis acids like aluminum chloride or boron trifluoride. Reagents such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Uniqueness

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWACWEVLQZTKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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